molecular formula C11H15N5O B4420673 1-ethyl-N-[(4-methoxyphenyl)methyl]tetrazol-5-amine

1-ethyl-N-[(4-methoxyphenyl)methyl]tetrazol-5-amine

Cat. No.: B4420673
M. Wt: 233.27 g/mol
InChI Key: RJYGCBNFJGLKRD-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-methoxyphenyl)methyl]tetrazol-5-amine is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]tetrazol-5-amine can be achieved through various synthetic routes. One common method involves the [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction is typically carried out under mild conditions, often using a catalyst such as triethyl orthoformate and sodium azide . The reaction proceeds smoothly at room temperature, yielding the desired tetrazole derivative.

Industrial Production Methods

In an industrial setting, the production of tetrazole derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-methoxyphenyl)methyl]tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Tetrazolium salts.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets. Tetrazoles are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[(4-methoxyphenyl)methyl]tetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical properties, such as high thermal stability and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields, from pharmaceuticals to materials science.

Properties

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-3-16-11(13-14-15-16)12-8-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYGCBNFJGLKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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